5-bromo-1H-indole-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
5-Bromo-1H-indole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
pneumoniae , suggesting that this compound might have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-indole-3-carboxylic Acid functions as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
The application of indole derivatives, including this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They show various biologically vital properties and bind with high affinity to the multiple receptors .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can lead to a variety of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curvulinic acid can be synthesized through various chemical routes. One common method involves the isolation of the compound from liquid cultures of the phytopathogenic fungus Nimbya alternantherae . The isolation process typically includes the extraction of the compound using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods: Industrial production of curvulinic acid primarily relies on the fermentation of fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the culture medium. This method ensures a consistent and scalable production of curvulinic acid .
Chemical Reactions Analysis
Types of Reactions: Curvulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Curvulinic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of derivatives with modified biological activities.
Major Products Formed: The major products formed from these reactions include various derivatives of curvulinic acid, which may exhibit enhanced or altered biological properties .
Scientific Research Applications
Curvulinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Curvulinic acid shares similarities with other fungal metabolites such as curvularin, helminthosporin, and aflatoxins. it is unique in its specific biological activities and structural features . Similar compounds include:
Curvularin: Another metabolite from Curvularia species with distinct biological activities.
Helminthosporin: Known for its phytotoxic properties.
Aflatoxins: Toxic metabolites produced by Aspergillus species.
Curvulinic acid stands out due to its diverse applications and relatively low toxicity compared to some other fungal metabolites .
Properties
IUPAC Name |
5-bromo-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZMBSGNSAHFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426961 | |
Record name | 5-bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-06-1 | |
Record name | 5-Bromo-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10406-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoindole-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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